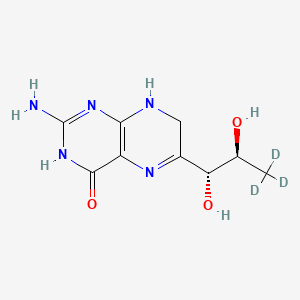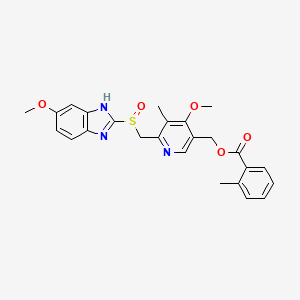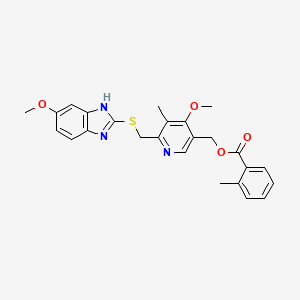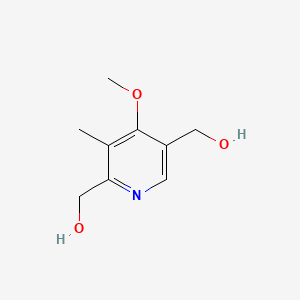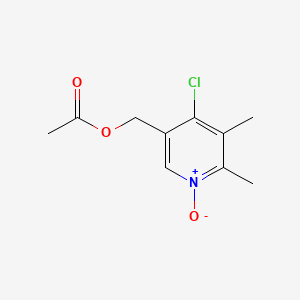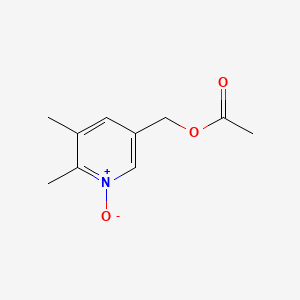
Nicorandil N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ニコランジル N-オキシドは、血管拡張作用で知られるニコランジルの誘導体です。 ニコランジル自体は、一酸化窒素供与体とアデノシン三リン酸感受性カリウムチャネル開口剤の両方の作用により、主に狭心症の治療に使用されています 。ニコランジル N-オキシドはこれらの特性の一部を保持しており、さまざまな科学研究分野で注目されています。
2. 製法
合成経路と反応条件: ニコランジル N-オキシドの合成は、通常、ニコランジルの酸化を伴います。これは、制御された条件下でさまざまな酸化剤を使用することで実現できます。 一般的な方法の1つは、酸化プロセスを促進するために触媒の存在下で過酸化水素を使用する方法です .
工業生産方法: ニコランジル N-オキシドの工業生産は、同様の原理に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために反応条件を慎重に制御することが含まれます。 連続フローリアクターと高性能液体クロマトグラフィーなどの高度な精製技術の使用により、生産プロセスの効率を向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nicorandil N-oxide typically involves the oxidation of nicorandil. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography can enhance the efficiency of the production process .
化学反応の分析
反応の種類: ニコランジル N-オキシドは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: さらなる酸化により、さまざまな副生成物が生成される可能性があります。
還元: 還元反応により、ニコランジル N-オキシドがニコランジルに戻される可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: 穏やかな条件下でのさまざまなアルキル化剤。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により高酸化物が生成される可能性があり、還元によりニコランジルが生成される可能性があります .
4. 科学研究の応用
ニコランジル N-オキシドには、いくつかの科学研究の応用があります。
化学: 酸化と還元反応を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への潜在的な影響について調査されています。
医学: 潜在的な心臓保護効果と血管拡張における役割について調査されています。
科学的研究の応用
Nicorandil N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its potential cardioprotective effects and its role in vasodilation.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用機序
ニコランジル N-オキシドは、ニコランジルと同様のメカニズムでその効果を発揮します。それは一酸化窒素供与体として作用し、グアニル酸シクラーゼの活性化と環状グアノシン一リン酸レベルの増加につながります。これにより、血管平滑筋細胞の弛緩と血管拡張が起こります。 さらに、アデノシン三リン酸感受性カリウムチャネルを開き、血管拡張効果にさらに貢献します .
類似の化合物:
ニコランジル: 一酸化窒素供与体とカリウムチャネル開口剤の両方として作用することで知られる母化合物です。
モノ硝酸イソソルビド: 狭心症の治療に使用される別の一酸化窒素供与体です。
独自性: ニコランジル N-オキシドは、その二重の作用機序とさまざまな化学反応を起こす能力により、研究および治療の両方の用途において用途が広い化合物です。 一酸化窒素供与とカリウムチャネル開口の組み合わせは、他の同様の化合物とは異なります .
類似化合物との比較
Nicorandil: The parent compound, known for its dual action as a nitric oxide donor and potassium channel opener.
Isosorbide Mononitrate: Another nitric oxide donor used in the treatment of angina.
Ranolazine: A different anti-anginal agent that works through inhibition of late sodium currents
Uniqueness: Nicorandil N-oxide is unique due to its dual mechanism of action and its ability to undergo various chemical reactions, making it a versatile compound in both research and therapeutic applications. Its combination of nitric oxide donation and potassium channel opening sets it apart from other similar compounds .
特性
IUPAC Name |
2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALIEKHMDVZBFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676063 |
Source


|
| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107833-98-7 |
Source


|
| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)
